Cas no 2204330-80-1 (1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thiourea)

1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thiourea is a thiourea derivative featuring a morpholine sulfonylphenyl group and a thiazole moiety. This compound exhibits potential as an intermediate in pharmaceutical and agrochemical synthesis due to its structural complexity and reactivity. The presence of the morpholine sulfonyl group enhances solubility and bioavailability, while the thiazole ring contributes to its versatility in forming heterocyclic frameworks. Its chloro-substituted phenyl group further allows for selective functionalization, making it valuable in targeted chemical modifications. The compound is suited for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or receptor modulators, owing to its balanced electronic and steric properties.
1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thiourea structure
2204330-80-1 structure
商品名:1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thiourea
CAS番号:2204330-80-1
MF:C14H15ClN4O3S3
メガワット:418.941897630692
CID:6307934
PubChem ID:127082437

1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thiourea 化学的及び物理的性質

名前と識別子

    • 2204330-80-1
    • EN300-7465592
    • 1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-3-(1,3-thiazol-2-yl)thiourea
    • 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thiourea
    • インチ: 1S/C14H15ClN4O3S3/c15-11-2-1-10(25(20,21)19-4-6-22-7-5-19)9-12(11)17-13(23)18-14-16-3-8-24-14/h1-3,8-9H,4-7H2,(H2,16,17,18,23)
    • InChIKey: CRUDMEONAUWBQY-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1NC(NC1=NC=CS1)=S)S(N1CCOCC1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 417.9994816g/mol
  • どういたいしつりょう: 417.9994816g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 7
  • 重原子数: 25
  • 回転可能化学結合数: 4
  • 複雑さ: 568
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 152Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.9

1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thiourea 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7465592-2.5g
1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-3-(1,3-thiazol-2-yl)thiourea
2204330-80-1 95.0%
2.5g
$2014.0 2025-03-11
Enamine
EN300-7465592-10.0g
1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-3-(1,3-thiazol-2-yl)thiourea
2204330-80-1 95.0%
10.0g
$4421.0 2025-03-11
Enamine
EN300-7465592-0.1g
1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-3-(1,3-thiazol-2-yl)thiourea
2204330-80-1 95.0%
0.1g
$355.0 2025-03-11
Enamine
EN300-7465592-0.5g
1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-3-(1,3-thiazol-2-yl)thiourea
2204330-80-1 95.0%
0.5g
$803.0 2025-03-11
Enamine
EN300-7465592-5.0g
1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-3-(1,3-thiazol-2-yl)thiourea
2204330-80-1 95.0%
5.0g
$2981.0 2025-03-11
Enamine
EN300-7465592-0.25g
1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-3-(1,3-thiazol-2-yl)thiourea
2204330-80-1 95.0%
0.25g
$509.0 2025-03-11
Enamine
EN300-7465592-1.0g
1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-3-(1,3-thiazol-2-yl)thiourea
2204330-80-1 95.0%
1.0g
$1029.0 2025-03-11
Enamine
EN300-7465592-0.05g
1-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-3-(1,3-thiazol-2-yl)thiourea
2204330-80-1 95.0%
0.05g
$238.0 2025-03-11

1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thiourea 関連文献

1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thioureaに関する追加情報

Introduction to 1-(2-Chloro-5-Morpholin-4-ylsulfonylphenyl)-3-(1,3-Thiazol-2-yl)thiourea (CAS No. 2204330-80-1)

1-(2-Chloro-5-Morpholin-4-ylsulfonylphenyl)-3-(1,3-Thiazol-2-yl)thiourea, identified by its CAS number 2204330-80-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the presence of both sulfonyl and thiourea functional groups, which are well-documented for their diverse biological activities. The structural framework of this molecule integrates several key pharmacophoric elements, making it a promising candidate for further exploration in drug discovery and development.

The< strong>Morpholin moiety in the 5-position of the phenyl ring and the< strong>sulfonyl group contribute to the compound's unique electronic and steric properties. These features are critical in determining its interaction with biological targets, particularly enzymes and receptors involved in various disease pathways. The< strong>thiazole ring at the 3-position further enhances the molecule's complexity and potential for binding to specific biological sites. This combination of structural elements has been extensively studied in recent years, leading to a growing body of literature on its pharmacological properties.

In recent years, there has been a surge in research focused on identifying novel compounds with therapeutic potential. Among these, thiourea derivatives have emerged as a significant class of molecules due to their broad spectrum of biological activities. Studies have demonstrated that thiourea-based compounds can exhibit antimicrobial, anti-inflammatory, and anticancer properties, among others. The compound in question, 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thiourea, is no exception and has been the subject of several investigations aimed at uncovering its mechanisms of action.

One of the most compelling aspects of this compound is its potential as an inhibitor of key enzymes involved in cancer progression. Research has shown that thiourea derivatives can disrupt critical signaling pathways by binding to enzymes such as kinases and phosphodiesterases. The presence of both the morpholin-sulfonylphenyl moiety and the thiazole ring is believed to enhance the compound's ability to interact with these targets effectively. This has led to several preclinical studies exploring its efficacy in inhibiting tumor growth and metastasis.

The< strong>Morpholin group is particularly noteworthy for its ability to modulate enzyme activity through hydrogen bonding and hydrophobic interactions. This feature is essential for achieving high affinity and selectivity when targeting biological receptors or enzymes. In contrast, the< strong>sulfonyl group contributes to the molecule's lipophilicity, which can influence its ability to cross biological membranes. The balance between these two effects is crucial for optimizing the compound's pharmacokinetic profile.

The< strong>thiazole ring is another key pharmacophore that plays a pivotal role in the compound's biological activity. Thiazole derivatives are known for their versatility in drug design due to their ability to engage multiple binding sites on biological targets. In this particular compound, the thiazole ring is positioned such that it can interact with both polar and nonpolar regions of enzymes or receptors, enhancing its binding affinity. This dual interaction capability makes it an attractive scaffold for developing novel therapeutic agents.

In addition to its potential as an anticancer agent, 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thiourea has shown promise in other therapeutic areas. For instance, studies have indicated that it may have anti-inflammatory effects by inhibiting key pro-inflammatory cytokines. This has sparked interest in exploring its potential as a treatment for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, preliminary data suggest that it may exhibit neuroprotective properties by modulating neurotransmitter release and receptor activity.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the morpholin-sulfonylphenyl group necessitates precise control over reaction conditions to avoid unwanted side products. Similarly, the incorporation of the thiazole ring requires expertise in heterocyclic chemistry. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with increasing efficiency and scalability.

Ongoing research continues to expand our understanding of the pharmacological properties of 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thiourea. Novel synthetic routes are being explored to improve its accessibility for further investigation, while computational modeling techniques are being employed to predict its interactions with biological targets more accurately. These efforts are part of a broader trend toward integrating experimental data with computational tools to accelerate drug discovery processes.

The future prospects for this compound are promising, with several academic and industrial groups actively investigating its potential therapeutic applications. As our understanding of disease mechanisms continues to evolve, so too does our ability to design molecules that can modulate these pathways effectively. 1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thiourea stands out as a prime example of how structural complexity can be leveraged to develop innovative therapeutic strategies.

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